molecular formula C19H15Cl2N3O3 B106866 Des(4-methyl-1-piperazinyl)propyl Methyl Bosutinib CAS No. 380843-12-9

Des(4-methyl-1-piperazinyl)propyl Methyl Bosutinib

Cat. No.: B106866
CAS No.: 380843-12-9
M. Wt: 404.2 g/mol
InChI Key: VPAAYYSCJUHANG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Des(4-methyl-1-piperazinyl)propyl Methyl Bosutinib is a chemical compound known for its significant role in medicinal chemistry. It is a derivative of quinoline, a heterocyclic aromatic organic compound, and is characterized by the presence of dichloro and methoxy groups attached to the aniline and quinoline rings, respectively. This compound is notable for its applications in the development of pharmaceuticals, particularly as a tyrosine kinase inhibitor.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-dichloro-5-methoxyanilino)-6,7-dimethoxyquinoline-3-carbonitrile involves multiple steps, starting from readily available precursors. One common method includes the reaction of 2,4-dichloro-5-methoxyaniline with 6,7-dimethoxyquinoline-3-carbonitrile under specific conditions to form the desired product. The reaction typically requires the use of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as palladium on carbon (Pd/C), to facilitate the coupling reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to isolate the final product in its desired form .

Chemical Reactions Analysis

Types of Reactions

Des(4-methyl-1-piperazinyl)propyl Methyl Bosutinib undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Scientific Research Applications

Des(4-methyl-1-piperazinyl)propyl Methyl Bosutinib has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Des(4-methyl-1-piperazinyl)propyl Methyl Bosutinib is similar to other tyrosine kinase inhibitors, such as:

Uniqueness

The uniqueness of 4-(2,4-dichloro-5-methoxyanilino)-6,7-dimethoxyquinoline-3-carbonitrile lies in its specific chemical structure, which allows it to bind more effectively to certain tyrosine kinases, making it a valuable compound in the development of targeted cancer therapies .

Properties

IUPAC Name

4-(2,4-dichloro-5-methoxyanilino)-6,7-dimethoxyquinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15Cl2N3O3/c1-25-16-7-15(12(20)5-13(16)21)24-19-10(8-22)9-23-14-6-18(27-3)17(26-2)4-11(14)19/h4-7,9H,1-3H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPAAYYSCJUHANG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=C(C=N2)C#N)NC3=CC(=C(C=C3Cl)Cl)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15Cl2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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